molecular formula C17H15FN2O2S B249746 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide

Cat. No. B249746
M. Wt: 330.4 g/mol
InChI Key: OWNDXCWAAZSXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide, also known as EBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EBA belongs to the class of benzothiazole derivatives and has been found to exhibit a range of biological activities. In

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines in vitro and in vivo. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide has also been shown to reduce oxidative stress and lipid peroxidation in vitro and in vivo. In addition, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide is its relatively simple synthesis method and high yields. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide is also stable under a range of conditions, making it suitable for use in a variety of experiments. However, one of the main limitations of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, further studies are needed to fully understand the safety and toxicity of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide.

Future Directions

There are several future directions for research on N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide. One area of interest is its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide and its effects on cognitive function. Another area of interest is the potential use of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide as an anti-inflammatory agent in the treatment of inflammatory disorders such as rheumatoid arthritis. Finally, further studies are needed to fully understand the safety and toxicity of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide and its potential applications in clinical settings.
Conclusion:
In conclusion, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties, and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease. While further studies are needed to fully understand the safety and toxicity of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide, its relatively simple synthesis method and stable properties make it a promising candidate for further research.

Synthesis Methods

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide involves the reaction between 2-aminobenzothiazole and 3-fluoroacetophenone in the presence of an acid catalyst. The resulting product is then treated with ethyl chloroformate to yield N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide. The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide is relatively straightforward and can be achieved in a few steps with high yields.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

properties

Product Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide

Molecular Formula

C17H15FN2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide

InChI

InChI=1S/C17H15FN2O2S/c1-2-22-13-6-7-14-15(10-13)23-17(19-14)20-16(21)9-11-4-3-5-12(18)8-11/h3-8,10H,2,9H2,1H3,(H,19,20,21)

InChI Key

OWNDXCWAAZSXPW-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=CC=C3)F

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.